molecular formula C36H42N8O5 B1150147 Palbociclib-SMCC

Palbociclib-SMCC

カタログ番号 B1150147
分子量: 666.783
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

科学的研究の応用

Cyclin-Dependent Kinase Inhibition in Breast Cancer

Palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor, shows significant efficacy in breast cancer treatment, particularly in hormone receptor-positive and HER2-negative advanced breast cancer. A study by Finn et al. (2015) found that combining palbociclib with letrozole significantly improved progression-free survival compared to letrozole alone (Finn et al., 2015).

Potential in Hepatocellular Carcinoma

Research by Bollard et al. (2016) suggests palbociclib's potential as a treatment for hepatocellular carcinoma (HCC). Palbociclib suppressed cell proliferation in HCC cells, suggesting a novel therapeutic approach for HCC treatment (Bollard et al., 2016).

Palbociclib in Oral Squamous Cell Carcinoma

A 2020 study by Wang et al. highlighted palbociclib's activity against oral squamous cell carcinoma (OSCC), inducing DNA damage and inhibiting DNA repair, accelerating cellular senescence and apoptosis in OSCC cells (Wang et al., 2020).

Enhanced Radiosensitivity in Liver Cancer

Research by Huang et al. (2018) demonstrated that palbociclib enhances the radiosensitivity of hepatocellular carcinoma and cholangiocarcinoma, inhibiting DNA damage response mediated by ataxia telangiectasia-mutated kinase (Huang et al., 2018).

Activity and Resistance in Breast Cancer

The efficacy and resistance mechanisms of palbociclib in breast cancer have been extensively studied. A 2017 study focused on characterizing acquired resistance to palbociclib in breast cancer, providing insights for alternate treatment strategies (Vijayaraghavan et al., 2017).

CDK4/6-Independent Effects in Hepatocellular Carcinoma

Hsieh et al. (2017) reported that palbociclib's effects in hepatocellular carcinoma are CDK4/6-independent, suggesting the therapeutic potential of targeting PP5/AMPK signaling for HCC treatment (Hsieh et al., 2017).

Palbociclib's Impact on Neutropenia in Breast Cancer

Verma et al. (2016) conducted an analysis focusing on the safety of palbociclib in combination with fulvestrant in breast cancer, emphasizing its tolerability and management of primary toxicity, neutropenia (Verma et al., 2016).

Palbociclib in Early Breast Cancer

A study by Mayer et al. (2021) examined palbociclib added to adjuvant endocrine therapy in early-stage breast cancer, finding that it did not improve invasive disease-free survival compared to endocrine therapy alone (Mayer et al., 2021).

Biomarker Assessment for Palbociclib Efficacy

Research by Turner et al. (2019) explored biomarkers associated with the effectiveness of adding palbociclib to fulvestrant, identifying cyclin E1 expression as a potential predictor of response (Turner et al., 2019).

特性

製品名

Palbociclib-SMCC

分子式

C36H42N8O5

分子量

666.783

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

外観

Solid powder

同義語

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palbociclib-SMCC
Reactant of Route 2
Reactant of Route 2
Palbociclib-SMCC
Reactant of Route 3
Reactant of Route 3
Palbociclib-SMCC
Reactant of Route 4
Palbociclib-SMCC
Reactant of Route 5
Reactant of Route 5
Palbociclib-SMCC
Reactant of Route 6
Reactant of Route 6
Palbociclib-SMCC

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。